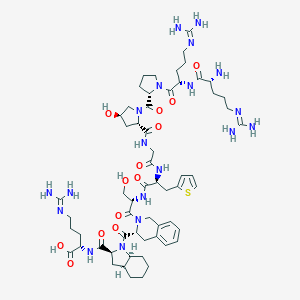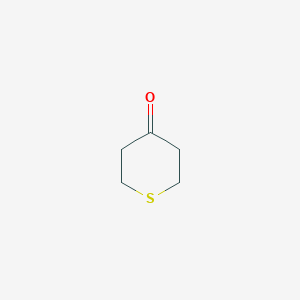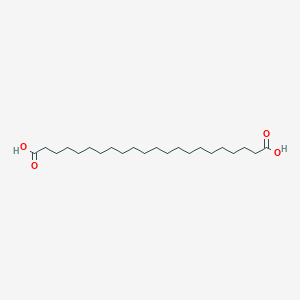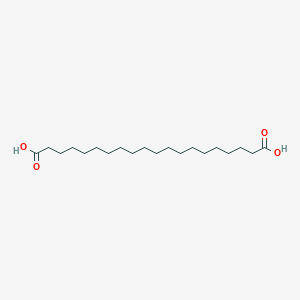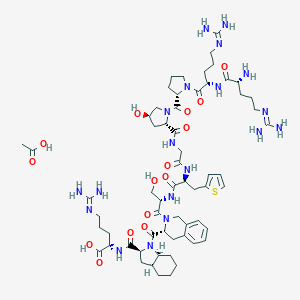
Acétate d'Icatibant
Vue d'ensemble
Description
Icatibant Acetate is the acetate salt form of icatibant, an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R . It is used to treat sudden attacks of hereditary angioedema (HAE) by blocking a chemical in the body that causes swelling, inflammation, and pain .
Molecular Structure Analysis
The molecular structure of Icatibant Acetate is complex. It has a molecular formula of C61H93N19O15S and a molecular weight of 1364.6 g/mol . The structure of Icatibant Acetate can be found in various scientific databases .
Applications De Recherche Scientifique
Traitement de l'angioedème héréditaire (AH)
L'acétate d'Icatibant a été étudié comme traitement potentiel de l'angioedème héréditaire (AH). La bradykinine, un peptide qui provoque la dilatation des vaisseaux sanguins, est impliquée dans l'œdème de l'AH. Plus précisément, les souris dépourvues de récepteurs B2 ont présenté une réduction de l'œdème, ce qui démontre l'implication de la bradykinine dans la physiopathologie de la maladie . L'this compound, un décapeptide synthétique, cible les récepteurs B2 avec une affinité similaire à celle de la bradykinine. Il est résistant à la dégradation par l'enzyme qui clive la bradykinine et possède une puissance 2 à 3 fois supérieure à celle des antagonistes des récepteurs B2 antérieurs .
Traitement de la COVID-19
Un essai clinique de phase II multicentrique, ouvert, randomisé et de preuve de concept a été mené pour évaluer l'efficacité et l'innocuité de l'this compound chez des patients infectés par le SARS-CoV-2 (COVID-19) et admis dans des unités hospitalières sans ventilation mécanique invasive . L'administration de l'this compound à des patients infectés par le SARS-CoV-2 a permis d'évaluer son effet d'antagonisme compétitif au niveau du récepteur de type 2 de la bradykinine sur la cellule endothéliale, agissant comme un anti-inflammatoire potentiel (qui peut inhiber le développement de l'œdème) et comme une inhibition potentielle du SARS-CoV-2 .
Synthèse des antagonistes des récepteurs de la bradykinine
L'this compound a été utilisé dans la synthèse d'antagonistes des récepteurs de la bradykinine . Cette application est particulièrement utile dans le domaine de la recherche pharmaceutique, où de nouveaux médicaments sont en cours de développement pour cibler des récepteurs spécifiques dans l'organisme.
Mécanisme D'action
Target of Action
Icatibant Acetate primarily targets the Bradykinin B2 receptors . Bradykinin is a peptide-based hormone that is formed locally in tissues, often in response to trauma. It plays an important role as the mediator of pain .
Mode of Action
Icatibant Acetate is a synthetic decapeptide that acts as a competitive antagonist to the Bradykinin B2 receptors . It has a similar affinity to bradykinin and is resistant to bradykinin-cleaving enzyme degradation . By blocking the binding of native bradykinin to the Bradykinin B2 receptor, Icatibant inhibits the actions of bradykinin .
Biochemical Pathways
The primary biochemical pathway affected by Icatibant Acetate is the Bradykinin pathway . Bradykinin increases vessel permeability, dilates blood vessels, and causes smooth muscle cells to contract . Surplus bradykinin is responsible for the typical symptoms of inflammation, such as swelling, redness, overheating, and pain . These symptoms are mediated by activation of Bradykinin B2 receptors .
Pharmacokinetics
The pharmacokinetics of Icatibant Acetate have been characterized in studies using both intravenous and subcutaneous administration to healthy subjects and patients . The pharmacokinetic profile of Icatibant in patients with Hereditary Angioedema (HAE) is similar to that in healthy subjects . After subcutaneous injection of 30mg Icatibant Acetate, peak plasma concentrations can be reached within 30 minutes, with an absolute bioavailability close to 97% .
Result of Action
The result of Icatibant Acetate’s action is the inhibition of the development of bradykinin-induced hypotension, vasodilation, and reflex tachycardia . This leads to a reduction in the symptoms of inflammation, such as swelling, redness, overheating, and pain .
Orientations Futures
Icatibant Acetate is currently used for the treatment of acute attacks of hereditary angioedema in adults. It is the only specific treatment authorized for self-administration by the subcutaneous route offering increased patient independence . Future research may focus on expanding its use to other conditions or improving its formulation for easier administration .
Analyse Biochimique
Biochemical Properties
Icatibant Acetate interacts with the bradykinin B2 receptors, demonstrating a similar affinity to bradykinin . It is resistant to degradation by bradykinin-cleaving enzymes, making it a potent antagonist with a potency 2-3 times higher than earlier B2 receptor antagonists .
Cellular Effects
Icatibant Acetate’s primary cellular effect is its ability to inhibit the bradykinin-induced hypotension, vasodilation, and reflex tachycardia in healthy young subjects . This is achieved by its competitive antagonism at the bradykinin B2 receptor .
Molecular Mechanism
The molecular mechanism of Icatibant Acetate involves its competitive antagonism at the bradykinin B2 receptor . It binds to these receptors with an affinity similar to bradykinin, thereby blocking the binding of native bradykinin to the bradykinin B2 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, Icatibant Acetate has shown dose and time-dependent inhibition of the development of bradykinin-induced hypotension, vasodilation, and reflex tachycardia
Metabolic Pathways
Icatibant Acetate is not degraded by oxidative metabolic pathways . It is resistant to degradation by bradykinin-cleaving enzymes .
Subcellular Localization
Given its mechanism of action as a bradykinin B2 receptor antagonist, it is likely to interact with these receptors located on the cell surface .
Propriétés
IUPAC Name |
acetic acid;2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZRZUEADSZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N19O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138614-30-9 | |
| Record name | Icatibant acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











